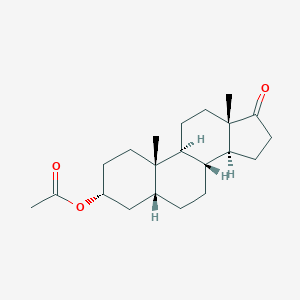

Etiocholanolone acetate

描述

Etiocholanolone acetate is a synthetic derivative of etiocholanolone, a naturally occurring steroid hormoneIt is an endogenous 17-ketosteroid that plays a role in various physiological processes, including immune response and fever induction . This compound is used in scientific research to study the biological activities and mechanisms of action of steroid hormones.

准备方法

Synthetic Routes and Reaction Conditions: Etiocholanolone acetate can be synthesized from etiocholanolone through an esterification reaction with acetic anhydride. The reaction typically involves the following steps:

- Dissolve etiocholanolone in a suitable solvent such as pyridine.

- Add acetic anhydride to the solution.

- Stir the mixture at room temperature or slightly elevated temperatures for several hours.

- Quench the reaction by adding water and extract the product with an organic solvent.

- Purify the product using techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

化学反应分析

Types of Reactions: Etiocholanolone acetate undergoes various chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield etiocholanolone and acetic acid.

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions:

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products Formed:

Hydrolysis: Etiocholanolone and acetic acid.

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

科学研究应用

Chemistry

Etiocholanolone acetate is primarily utilized in chemistry to study the reactivity and transformation of steroid hormones. It serves as a model compound for understanding the structural and functional dynamics of steroids. The compound's synthesis involves an esterification reaction with acetic anhydride, which can be optimized for yield and purity in laboratory settings.

Table 1: Synthesis Overview of this compound

| Step | Description |

|---|---|

| 1 | Dissolve etiocholanolone in pyridine. |

| 2 | Add acetic anhydride and stir at room temperature. |

| 3 | Quench the reaction with water and extract using an organic solvent. |

| 4 | Purify via recrystallization or chromatography. |

Biology

In biological research, this compound is investigated for its role in immune response and inflammation. Studies have shown that it can modulate the activity of specific receptors, such as the gamma-aminobutyric acid (GABA) A receptor, enhancing inhibitory effects and potentially providing anticonvulsant properties. Additionally, it has been observed that etiocholanolone is a significant metabolite of testosterone in avian embryos, influencing early embryonic development .

Case Study: Yolk Testosterone Metabolism

- Objective: To understand the metabolism of yolk testosterone into etiocholanolone during embryonic development.

- Method: Tritiated testosterone was injected into freshly laid eggs to track conversion rates.

- Findings: Approximately 80% of injected testosterone was converted to conjugated etiocholanolone by day five of embryonic development, indicating its transient presence and metabolic activity .

Medicine

This compound's therapeutic potential is explored in treating diseases such as cancer and autoimmune disorders. Its ability to influence steroid hormone pathways makes it a candidate for further investigation into hormone replacement therapies and anti-inflammatory treatments.

Pharmacological Insights

- Mechanism: Acts as a positive allosteric modulator of GABA A receptors.

- Potential Uses: May aid in developing treatments for conditions linked to steroid imbalances.

Industry

In the pharmaceutical industry, this compound is utilized for developing steroid-based medications. Its pharmacokinetics and pharmacodynamics are studied to optimize formulations that enhance therapeutic efficacy while minimizing side effects.

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Research into new steroid medications. |

| Steroid Metabolism Studies | Understanding metabolic pathways for drug design. |

| Neurosteroid Research | Investigating effects on neurosteroid functions. |

作用机制

Etiocholanolone acetate exerts its effects by modulating the activity of specific receptors and enzymes in the body. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor, enhancing the inhibitory effects of GABA and producing anticonvulsant effects . Additionally, this compound activates the pyrin inflammasome, leading to the production of pro-inflammatory cytokines and immune response modulation .

相似化合物的比较

- Androsterone

- Epiandrosterone

- Epietiocholanolone

- Etiocholanolone glucuronide

Etiocholanolone acetate’s unique properties and diverse applications make it an important compound in scientific research and pharmaceutical development.

生物活性

Etiocholanolone acetate, a synthetic derivative of etiocholanolone, is a steroid hormone that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications for health and disease, supported by relevant case studies and research findings.

Overview

Etiocholanolone is a 17-ketosteroid and a major metabolite of testosterone and androstenedione. It is involved in numerous physiological functions, including immune response modulation and the regulation of inflammation. The acetate form enhances its biological activity through improved solubility and bioavailability.

This compound exerts its effects primarily through the following mechanisms:

- Receptor Modulation : It acts as a positive allosteric modulator of androgen receptors, influencing the transcription of genes involved in muscle growth and metabolism.

- Immune Response : Research indicates that etiocholanolone can modulate immune responses, potentially aiding in conditions like autoimmune diseases .

- Bone Health : Studies have shown that etiocholanolone enhances osteoblast proliferation, suggesting a role in bone health and density .

1. Effects on Immune System

This compound has been studied for its immunomodulatory effects. In a clinical case involving patients with periodic fever syndromes, elevated levels of unconjugated etiocholanolone were associated with febrile episodes, indicating its potential role in inflammatory responses .

2. Impact on Bone Metabolism

Research has demonstrated that etiocholanolone stimulates osteoblast activity, which is crucial for bone formation. A study highlighted that this compound could enhance bone density by promoting osteoblast proliferation and differentiation .

3. Influence on Embryonic Development

Etiocholanolone plays a critical role during embryonic development by influencing metabolic pathways. In avian models, it was shown that yolk testosterone is rapidly converted to etiocholanolone, which may affect early growth rates of embryos. However, exogenous administration did not significantly alter embryonic growth metrics, suggesting a tightly regulated metabolic process during development .

Case Study 1: Periodic Fever Syndrome

A study reported on two patients with periodic fever who exhibited abnormal steroid metabolism. Elevated levels of etiocholanolone were noted during febrile episodes, suggesting a link between this metabolite and inflammatory responses .

Case Study 2: Osteoblast Proliferation

In vitro studies indicated that etiocholanolone significantly increased osteoblast proliferation rates compared to controls. This finding supports its potential therapeutic application in osteoporosis or other bone-related disorders .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Herrmann et al., 1958 | Unconjugated etiocholanolone linked to periodic fever episodes | Suggests involvement in inflammatory pathways |

| Wu & Zhang, 2018 | Etiocholanolone enhances osteoblast proliferation | Potential therapeutic target for bone health |

| Paitz et al., 2011 | Rapid conversion of yolk testosterone to etiocholanolone during embryonic development | Indicates importance in early developmental processes |

属性

IUPAC Name |

[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3/t14-,15-,16+,17+,18+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCINQSOYQUNKB-YHKBIIBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313916 | |

| Record name | Etiocholanolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-78-6 | |

| Record name | Etiocholanolone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiocholanolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。